molecular formula C18H12BrN3O7 B10967384 6-bromo-N'-[(4-nitrophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide

6-bromo-N'-[(4-nitrophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B10967384
M. Wt: 462.2 g/mol
InChI Key: BZRLSNHNDXJRDT-UHFFFAOYSA-N
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Description

6-BROMO-N’-[2-(4-NITROPHENOXY)ACETYL]-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom, a nitrophenoxy group, and a carbohydrazide moiety, making it a molecule of interest for various chemical and biological applications.

Properties

Molecular Formula

C18H12BrN3O7

Molecular Weight

462.2 g/mol

IUPAC Name

6-bromo-N'-[2-(4-nitrophenoxy)acetyl]-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C18H12BrN3O7/c19-11-1-6-15-10(7-11)8-14(18(25)29-15)17(24)21-20-16(23)9-28-13-4-2-12(3-5-13)22(26)27/h1-8H,9H2,(H,20,23)(H,21,24)

InChI Key

BZRLSNHNDXJRDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N’-[2-(4-NITROPHENOXY)ACETYL]-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Acetylation: The acetylation of the chromene core with 4-nitrophenoxyacetic acid can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Hydrazide Formation: The final step involves the reaction of the acetylated chromene with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

6-BROMO-N’-[2-(4-NITROPHENOXY)ACETYL]-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-BROMO-N’-[2-(4-NITROPHENOXY)ACETYL]-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-chromen-2-one: Lacks the nitrophenoxy and carbohydrazide groups, making it less complex.

    4-Nitrophenoxyacetic acid: Contains the nitrophenoxy group but lacks the chromene core and carbohydrazide moiety.

    2-Oxo-2H-chromene-3-carbohydrazide: Contains the chromene core and carbohydrazide moiety but lacks the bromine and nitrophenoxy groups.

Uniqueness

6-BROMO-N’-[2-(4-NITROPHENOXY)ACETYL]-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

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